

An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-2-oxoacetic acid**

Cat. No.: **B031057**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Ethoxy-2-oxoacetic acid** (also known as ethyl hydrogen oxalate or monoethyl oxalate), a versatile reagent in organic synthesis and a key intermediate in the pharmaceutical industry. This document details its discovery and history, physicochemical properties, synthesis methodologies, and applications.

Discovery and History

While the parent compound, oxalic acid, has been known since the 17th century and was first synthesized in 1776, the specific history of **2-Ethoxy-2-oxoacetic acid** is less definitively documented in a single discovery paper.^[1] Its development is intrinsically linked to the broader exploration of oxalic acid and its esters in the 19th century. The synthesis of various esters of oxalic acid became a subject of study as organic chemistry flourished. Early methods for esterification, such as the reaction of oxalic acid with alcohols, laid the groundwork for the preparation of its monoesters. While a precise date for the first synthesis of **2-Ethoxy-2-oxoacetic acid** is not readily available, it emerged as a commercially available and synthetically useful compound through the systematic study of dicarboxylic acid reactivity and esterification techniques. Its importance grew significantly with the expansion of the chemical and pharmaceutical industries, which required versatile building blocks for the synthesis of complex molecules.^[2] Today, it is a crucial intermediate in the development of new drugs and other specialty chemicals.^[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Ethoxy-2-oxoacetic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ O ₄	[2][3][4][5][6][7][8]
Molecular Weight	118.09 g/mol	[2][3][4][5][6][7][9]
CAS Number	617-37-8	[2][3][6][7][8][9]
Appearance	Colorless to light brown liquid/oil	[3][8][9]
Boiling Point	204.7 ± 23.0 °C at 760 mmHg	[2][9][10]
107 °C at 12 mmHg (1600 Pa)	[11]	
84-86 °C at 2.5 mmHg	[12]	
Melting Point	195 °C (decomposes)	[9][11][13]
Density	1.3 ± 0.1 g/cm ³	[10]
Solubility	Soluble in water, DMSO, and ethyl acetate.	[8][13]
pKa	1.53 ± 0.54 (Predicted)	[13]
Flash Point	89.3 ± 16.1 °C	[9][10]
Refractive Index (n _{20/D})	1.424 - 1.430	[11][13]
LogP	-0.3659	[5]
Topological Polar Surface Area (TPSA)	63.6 Å ²	[5][14]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of **2-Ethoxy-2-oxoacetic acid**. The most common approaches involve the controlled hydrolysis of diethyl oxalate or the ozonolysis

of unsaturated esters. Detailed protocols for these key methods are provided below.

Synthesis via Partial Hydrolysis of Diethyl Oxalate

This is a widely used laboratory-scale method for producing **2-Ethoxy-2-oxoacetic acid**.

3.1.1. Base-Mediated Hydrolysis

- Materials:
 - Diethyl oxalate
 - Potassium carbonate (K_2CO_3) or Sodium hydroxide (NaOH)
 - Water
 - Hydrochloric acid (HCl), 4 N or 2 M solution
 - Ethyl acetate (EtOAc)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Brine solution
- Protocol (using K_2CO_3):
 - A solution of diethyl oxalate (20 g, 0.137 mol) and K_2CO_3 (10 g, 0.072 mol) in water is stirred at 50°C for 6 hours.[9]
 - After cooling to room temperature, the suspension is filtered.
 - The filtrate is acidified to pH 3-4 with 4 N HCl.
 - The aqueous solution is extracted with ethyl acetate (5 x 100 mL).
 - The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
 - After filtration, the solvent is concentrated to yield the desired product.

- Protocol (using NaOH):
 - Dissolve diethyl oxalate (0.228 g, 1.6 mmol) in 1 mL of THF and add to 13 mL of chilled water in a flask immersed in an ice-water bath.
 - When the temperature of the reaction mixture reaches 0–5 °C, inject 6.5 mL of chilled 0.25 M aqueous NaOH.
 - After 20 minutes of stirring, acidify the reaction mixture to pH 0.5–0.7 with 2 M HCl.
 - Extract the product with approximately 10–15 mL of ethyl acetate four times.
 - Dry the combined organic extracts over anhydrous Na_2SO_4 and concentrate in vacuo.

Synthesis via Ozonolysis of Diethyl Fumarate/Maleate

This method provides an alternative route to **2-Ethoxy-2-oxoacetic acid**, which is the hydrated form of ethyl glyoxylate.

- Materials:
 - Diethyl maleate or diethyl fumarate
 - Dichloromethane (CH_2Cl_2)
 - Ozone (O_3)
 - Oxygen (O_2)
 - Dimethyl sulfide (DMS)
- Protocol:
 - A solution of diethyl maleate (20 g, 0.116 mol) in 200 mL of dichloromethane is cooled to -78 °C.
 - Ozone is bubbled through the solution for approximately 2.25 hours until a blue color persists.

- The excess ozone is purged with an oxygen flow for 15 minutes.
- The cold solution is added to an excess of dimethyl sulfide (8.0 g, 0.13 mol) under a nitrogen atmosphere at 25 °C. The solution will reflux spontaneously.
- The reaction mixture is allowed to stir at 25 °C overnight under nitrogen.
- The solvent and excess dimethyl sulfide are removed on a rotary evaporator to yield the product.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of **2-Ethoxy-2-oxoacetic acid**.

[Click to download full resolution via product page](#)

Synthesis of **2-Ethoxy-2-oxoacetic acid** via Hydrolysis.

[Click to download full resolution via product page](#)

Synthesis of **2-Ethoxy-2-oxoacetic acid** via Ozonolysis.

Applications in Research and Development

2-Ethoxy-2-oxoacetic acid is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and an ester group. This allows for a wide range of chemical transformations.

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[\[2\]](#) Its reactive nature enables the construction of complex molecular scaffolds found in many drug candidates.[\[2\]](#)
- Heterocyclic Chemistry: It is a key starting material for the synthesis of heterocyclic compounds, such as pyrazoles, which have diverse applications in medicinal chemistry and materials science.
- Agrochemicals: The compound is also utilized in the development of new agrochemicals.
- Enzyme Studies: In biological research, it can be used as a substrate to study the activity of enzymes like aldolase, which plays a role in carbohydrate metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanol, 2-ethoxy- [webbook.nist.gov]
- 2. 2-Ethoxy-2-oxoacetic Acid | High-Purity Reagent [benchchem.com]
- 3. 2-Ethoxy-2-oxoacetic acid | CymitQuimica [cymitquimica.com]
- 4. Buy 2-Ethoxy-2-oxoacetic acid | 617-37-8 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Ethoxy-2-Oxoacetic Acid - Protheragen [protheragen.ai]
- 7. americanelements.com [americanelements.com]
- 8. CAS 617-37-8: Monoethyl oxalate | CymitQuimica [cymitquimica.com]
- 9. 2-Ethoxy-2-oxoacetic acid | 617-37-8 [sigmaaldrich.com]
- 10. Ethoxy(oxo)acetic acid | CAS#:617-37-8 | Chemsoc [chemsoc.com]
- 11. echemi.com [echemi.com]
- 12. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxalic acid 1-ethyl ester | 617-37-8 [chemicalbook.com]
- 14. CID 76973349 | C4H6O4 | CID 76973349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethoxy-2-oxoacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031057#discovery-and-history-of-2-ethoxy-2-oxoacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com